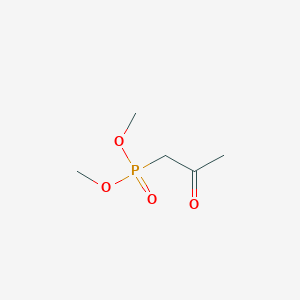

Dimethyl (2-oxopropyl)phosphonate

Übersicht

Beschreibung

Dimethyl (2-oxopropyl)phosphonate is a chemical compound that has been explored for its potential in various synthetic applications. It serves as a reagent for the homologation of aldehydes to alkynes, which is a valuable transformation in organic synthesis . The compound has also been involved in reactions with electron-rich arenes to produce β,β-diarylphosphonates, showcasing its utility in Friedel-Crafts type reactions .

Synthesis Analysis

The synthesis of dimethyl (2-oxopropyl)phosphonate has been simplified through a concise one-pot process that includes the generation of an azide transfer agent, diazotransfer, and methanolysis. This method offers a more straightforward approach compared to previous elaborate syntheses . Additionally, the synthesis of related phosphonate compounds, such as dimethyl 3-chloropropene-2-phosphonate, has been achieved through oxidative chlorophosphorylation of allyl chloride, demonstrating the versatility of synthetic methods for phosphonate derivatives .

Molecular Structure Analysis

The molecular structure of dimethyl (2-oxopropyl)phosphonate-related compounds has been elucidated using various spectroscopic techniques. For instance, the conformational analysis of dimethylmethylphosphonate, a compound with structural similarities, has been performed using CNDO/2 calculations, revealing six stable conformers influenced by steric hindrance and the gauche effect . The structural constitution of phosphonate derivatives obtained from cycloaddition reactions has been established by NMR spectroscopy and X-ray crystallography .

Chemical Reactions Analysis

Dimethyl (2-oxopropyl)phosphonate participates in a range of chemical reactions. It has been used in RAFT polymerization to synthesize polymers with controlled molecular weight, which can be hydrolyzed to afford polymers with phosphonic acid groups . The compound also reacts with amines to form novel cyclic phosphonic analogues, demonstrating its reactivity with nucleophiles . Furthermore, it has been involved in Hetero-Diels-Alder reactions with 2-alkylidene-1,3-dithianes to produce phosphonate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethyl (2-oxopropyl)phosphonate and its derivatives have been characterized through various analytical techniques. The RAFT polymerization of its derivatives has been studied, revealing the influence of solvent polarity on the polymerization rate and control . The kinetics of the bulk polymerization of related phosphonates have been monitored by Differential Scanning Calorimetry, providing insights into their thermal behavior and stability .

Wissenschaftliche Forschungsanwendungen

1. Chemical Synthesis and Reaction Dynamics

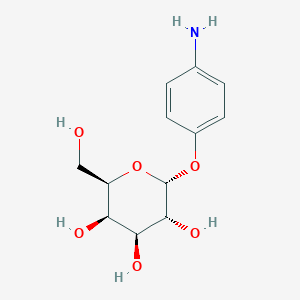

- Dimethyl (2-oxopropyl)phosphonate is utilized in chemical synthesis, particularly in the formation of glyco-1-ynitols derivatives. This process involves the reaction of aldose derivatives with dimethyl (diazomethyl)phosphonate, generated in situ, leading to these derivatives in a one-step synthesis that tolerates free hydroxyl groups (Thiery, Fréchou, & Demailly, 2000).

- Another application is in the concise synthesis of dimethyl (diazomethyl)phosphonate, a reagent for the homologation of aldehydes to alkynes, described as a one-pot process. This simplifies previously more elaborate syntheses and extends to a single-step process by adding the aldehyde directly to the reaction mixture (Maehr, Uskoković, & Schaffner, 2008).

2. Organic and Medicinal Chemistry

- In organic chemistry, dimethyl 2-oxopropylphosphonate reacts with electron-rich arenes such as phenol and anisole, in the presence of trifluoromethanesulfonic acid, to afford β,β-diarylphosphonates. This is significant for the development of specific organic compounds (Plażuk & Zakrzewski, 2005).

- It is also involved in the synthesis of 3-Phosphonopyrrole and 3a-Phosphonopyrrolo[2,3-b]pyrrole derivatives, indicating its role in creating novel organic structures with potential biological activity (Attanasi, Filippone, Giovagnoli, & Mei, 1994).

3. Biochemical Research and Pharmacology

- The compound has been studied for its role in reproductive toxicity, particularly in male fertility, as seen in a study where its administration to male Fischer 344 rats led to a dose-related decrease in sperm count and motility (Dunnick, Gupta, Harris, & Lamb, 1984).

- In the pharmaceutical field, a study discussed the pharmacokinetics of a novel phosphonate-containing thyroid hormone receptor agonist, indicating the medical research applications of phosphonate compounds (Fujitaki et al., 2008).

4. Agricultural Chemistry

- Phosphonates, including compounds like dimethyl 2-oxopropylphosphonate, have been studied for their fungicidal activity against pathogenic fungi, indicating their potential use in agricultural chemistry (Roy & Taneja, 1989).

Safety And Hazards

Dimethyl (2-oxopropyl)phosphonate is a combustible liquid . It is harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation . It should be kept away from heat, sparks, open flames, and hot surfaces . Personal protective equipment, including dust masks, eyeshields, and gloves, should be worn when handling this chemical .

Eigenschaften

IUPAC Name |

1-dimethoxyphosphorylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11O4P/c1-5(6)4-10(7,8-2)9-3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOWIYNWMROWVDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90194846 | |

| Record name | Dimethyl (2-oxopropyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Dimethyl (2-oxopropyl)phosphonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20611 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.07 [mmHg] | |

| Record name | Dimethyl (2-oxopropyl)phosphonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20611 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Dimethyl (2-oxopropyl)phosphonate | |

CAS RN |

4202-14-6 | |

| Record name | Dimethyl P-(2-oxopropyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4202-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl (2-oxopropyl)phosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004202146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl (2-oxopropyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl (2-oxopropyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(6-Hydroxy-5-nitro-M-tolyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one](/img/structure/B104295.png)

![3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanoic Acid](/img/structure/B104301.png)

![2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B104303.png)

![(4R,9R)-14,16,22,24-Tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene](/img/structure/B104306.png)